PYRUVIC-3-13C ACID SODIUM SALT

Descripción general

Descripción

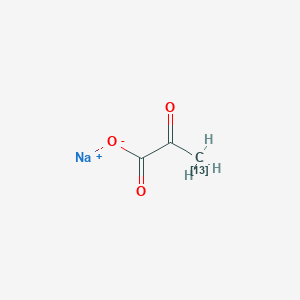

Sodium pyruvate-3-13C is an isotopic analogue of sodium pyruvate, where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes due to its unique isotopic labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium pyruvate-3-13C can be synthesized through the isotopic labeling of pyruvic acid. The process involves the incorporation of carbon-13 at the third carbon position of pyruvic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of sodium pyruvate-3-13C typically involves the use of isotopically labeled precursors. The process is carried out under controlled conditions to ensure high isotopic purity and yield. The final product is then purified and tested for endotoxins to ensure its suitability for research applications .

Análisis De Reacciones Químicas

Glycolysis and TCA Cycle Entry

Pyruvic-3-¹³C acid sodium salt participates in central carbon metabolism:

-

Decarboxylation to Acetyl-CoA :

Catalyzed by pyruvate dehydrogenase complex (PDH):The ¹³C label at C3 transfers to acetyl-CoA’s methyl group, enabling tracing in lipid synthesis or TCA cycle studies .

-

Carboxylation to Oxaloacetate :

Via pyruvate carboxylase:

Fermentation Pathways

-

Reduction to Lactate :

In anaerobic conditions, lactate dehydrogenase (LDH) reduces pyruvate: -

Decarboxylation to Acetaldehyde :

In microbial fermentation (e.g., yeast):

Acid-Base Reactions

-

Protonation to Pyruvic Acid :

Treatment with HCl yields ¹³C-labeled pyruvic acid:Optimized in acetonitrile or acetone, achieving >99% purity (Table 1) .

Table 1 : Synthesis of ¹³C-pyruvic acid from sodium pyruvate-3-¹³C

| Starting Material (g) | Purity

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 113.02 g/mol

- CAS Number : 142014-11-7

- Purity : Generally >95% (HPLC) .

The compound is a sodium salt of pyruvic acid, where the carbon atom at position 3 is labeled with the stable isotope carbon-13. This isotopic labeling allows for enhanced tracking and analysis in various applications.

Metabolic Studies

Pyruvic-3-13C acid sodium salt plays a crucial role in metabolic research, particularly in studying the Krebs cycle and metabolic fluxes. It serves as a precursor for tracing metabolic pathways in organisms.

- Case Study : In studies involving isotopically labeled compounds, researchers have utilized pyruvic acid to investigate metabolic changes in cancer cells, providing insights into altered energy metabolism associated with tumor growth .

Medical Diagnostics

The compound is under investigation for its potential use in medical diagnostics, particularly in magnetic resonance spectroscopy (MRS) and imaging (MRI). Its isotopic labeling enhances the sensitivity and specificity of these imaging techniques.

- Application : Pyruvic acid's role as a biomarker for various diseases, including cancer and metabolic disorders, is being explored. The ability to visualize and quantify its metabolism in vivo could lead to earlier diagnosis and better management of these conditions .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotopic nature allows for precise quantification in complex biological samples.

- Application : It aids in the calibration of instruments and validation of methods used to analyze metabolic compounds in biological research .

Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways using isotopic labeling | Insights into energy metabolism |

| Medical Diagnostics | Enhancing imaging techniques like MRI/MRS | Improved disease detection |

| Analytical Chemistry | Standard reference for MS/NMR | Accurate quantification |

Mecanismo De Acción

Sodium pyruvate-3-13C exerts its effects by participating in metabolic pathways. It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) to produce ATP. This process is crucial for cellular energy production. The isotopic labeling allows researchers to track the metabolic fate of pyruvate and study its role in various biochemical processes .

Comparación Con Compuestos Similares

Sodium pyruvate-1-13C: Labeled at the first carbon position.

Sodium pyruvate-2-13C: Labeled at the second carbon position.

Sodium pyruvate-13C3: Labeled at all three carbon positions

Uniqueness: Sodium pyruvate-3-13C is unique due to its specific labeling at the third carbon position, which allows for targeted studies of metabolic pathways involving this carbon atom. This specificity makes it particularly useful in studies where the fate of the third carbon is of interest .

Actividad Biológica

Pyruvic-3-13C acid sodium salt, also known as sodium pyruvate labeled with the carbon-13 isotope, is a compound of significant interest in various biological and medical research fields. This article explores its biological activity, safety profile, and applications based on diverse research findings.

- Molecular Formula : C₃H₃NaO₃

- Molecular Weight : 111.04 g/mol

- CAS Number : 113-24-6

- Density : 1.78 g/cm³ at 20 °C

- Melting Point : 236.8 °C

- pH Value : 7 (in water)

Biological Activity

Pyruvic acid plays a crucial role in metabolic pathways, particularly in glycolysis and the citric acid cycle. The sodium salt form is often used in laboratory settings due to its stability and solubility.

Metabolic Role

- Energy Production : Sodium pyruvate serves as an important intermediate in the production of ATP through aerobic respiration.

- Lactate Production : It can be converted to lactate under anaerobic conditions, which is critical for maintaining NAD+ levels in glycolysis.

Study on Hyperpolarized Pyruvate

A study conducted by GE Healthcare focused on the use of hyperpolarized [1-13C] pyruvate in cancer imaging. The findings indicated that hyperpolarized pyruvate could enhance MRI signals, allowing for better visualization of metabolic processes in tumors. The study also assessed the safety and genetic toxicity of [1-13C] pyruvate:

| Study Type | Test Item | NOAEL (mg/kg bw/day) | Margin of Safety |

|---|---|---|---|

| Ames Test | [1-13C] pyruvate | 5000 µg/plate | High |

| Micronucleus | [1-13C] pyruvate | 892 mg/kg bw/day | Moderate |

| Comet Assay | [1-13C] pyruvate | 1784 mg/kg bw/day | High |

These results suggest that while there are some indications of mutagenic activity, they are not considered biologically relevant at typical exposure levels .

Safety Profile

The safety profile of sodium pyruvate has been extensively studied. An LD50 value (lethal dose for 50% of the population) for rats is reported to be approximately 5600 mg/kg, indicating a relatively low toxicity level . Long-term exposure studies have shown minimal adverse effects when used within recommended dosages.

Applications

Sodium pyruvate is utilized in various applications:

Propiedades

IUPAC Name |

sodium;2-oxo(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635575 | |

| Record name | Sodium 2-oxo(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124052-04-6 | |

| Record name | Sodium 2-oxo(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.